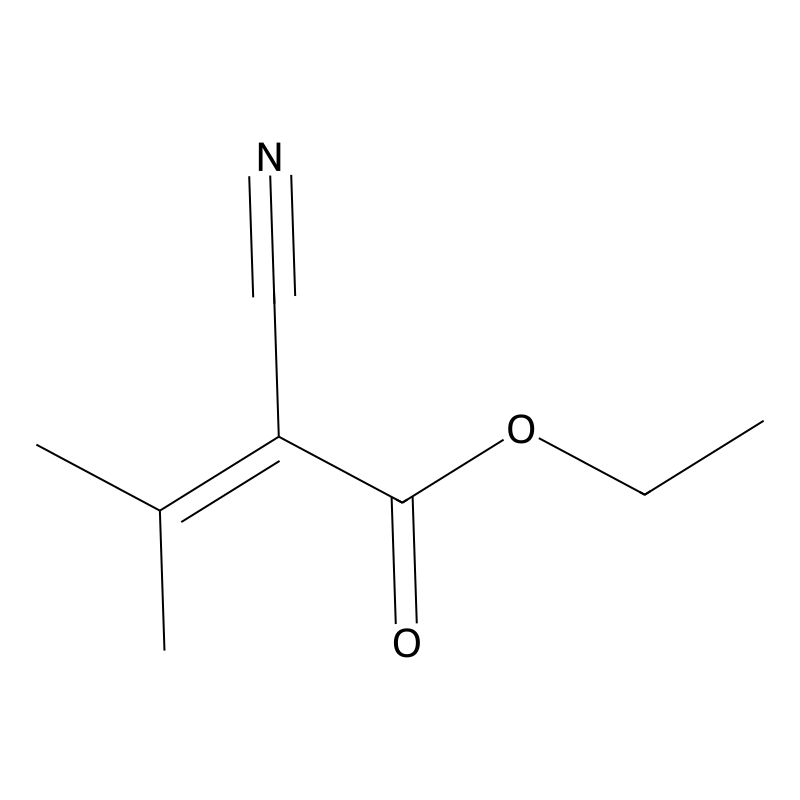

Ethyl 2-cyano-3-methylcrotonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-cyano-3-methylcrotonate (CAS: 759-58-0), also known as ethyl isopropylidenecyanoacetate, is a highly activated, pre-formed Michael acceptor featuring a tetrasubstituted electrophilic double bond. In industrial and advanced laboratory settings, it serves as a critical building block for the synthesis of complex heterocycles, including highly substituted piperidines, pyrrolopyridinones, and coenzyme precursors[1]. With a boiling point of 98-99 °C at 1 mmHg and a density of 1.014 g/mL, it is a stable, isolable liquid that provides a reliable, high-purity starting point for multi-step syntheses. For procurement teams, sourcing this pre-formed compound is primarily driven by the need to bypass inefficient, time-consuming in situ Knoevenagel condensations, thereby streamlining downstream manufacturing and ensuring reproducible batch-to-batch yields in active pharmaceutical ingredient (API) development[2].

Attempting to substitute pre-formed Ethyl 2-cyano-3-methylcrotonate with an in situ mixture of acetone and ethyl cyanoacetate is a common but flawed cost-saving strategy. In situ generation requires prolonged reaction times (often exceeding 60 hours), basic catalysts like piperidine, and reflux conditions, which frequently trigger unwanted side reactions, premature ester hydrolysis, or off-target Michael additions in complex multi-component systems [1]. Furthermore, substituting with simpler analogs like ethyl 2-cyanoacrylate fails entirely in discrete synthesis; the lack of gem-dimethyl steric hindrance in the cyanoacrylate leads to rapid, uncontrolled anionic polymerization upon exposure to ambient moisture, rather than the desired controlled cycloaddition [2]. Consequently, generic substitution compromises both process efficiency and final product purity.

References

- [1] Vogel, A. I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.

- [2] Payne, G. B. (1961). Reactions of Hydrogen Peroxide. VIII. Oxidation of Isopropylidenemalononitrile and Ethyl Isopropylidenecyanoacetate. The Journal of Organic Chemistry, 26(3), 663-668.

Elimination of Precursor Synthesis Bottlenecks

Procuring pre-formed Ethyl 2-cyano-3-methylcrotonate directly eliminates a major bottleneck in heterocyclic synthesis. Standard protocols for the in situ synthesis of this intermediate via the Knoevenagel condensation of acetone and ethyl cyanoacetate require approximately 60 hours of ambient incubation followed by 2 hours of heating, ultimately yielding only ~58% of the desired product after vacuum distillation [1]. By sourcing the pre-formed compound at >98% purity, manufacturers recover days of reactor time and avoid the ~42% material loss associated with the condensation step.

| Evidence Dimension | Process time and intermediate yield |

| Target Compound Data | Immediate availability, >98% purity |

| Comparator Or Baseline | In situ synthesis (Acetone + Ethyl cyanoacetate): ~62 hours processing time, 58% yield |

| Quantified Difference | Saves >60 hours of processing time and prevents 42% yield loss per batch |

| Conditions | Standard Knoevenagel condensation (piperidine catalyst) |

Procuring the pre-formed compound drastically reduces overall manufacturing timelines and improves the atom economy of the downstream process.

Yield Enhancement in Complex Heterocycle Synthesis

When synthesizing highly functionalized heterocycles, such as 4,4-dimethyl-6-oxo-2-thioxo-5-cyanopiperidine derivatives, the use of pre-formed Ethyl 2-cyano-3-methylcrotonate as a Michael acceptor results in robust overall yields of 70–90% [1]. In contrast, attempting these cascade reactions using unoptimized multi-component in situ approaches often leads to significantly lower yields due to competing self-condensation of the ketone or incomplete conversion. The pre-formed double bond ensures immediate, regioselective attack by nucleophiles like ethyl 3-amino-3-thioxopropanoate.

| Evidence Dimension | Target heterocycle overall yield |

| Target Compound Data | 70–90% overall yield |

| Comparator Or Baseline | Unoptimized in situ cascade reactions: typically <50% yield due to side reactions |

| Quantified Difference | 20-40% absolute increase in final heterocycle yield |

| Conditions | Reaction with ethyl 3-amino-3-thioxopropanoate for piperidine synthesis |

High-yielding, predictable cyclizations are critical for scaling up active pharmaceutical intermediates while minimizing waste.

Handling Stability and Polymerization Resistance

Unlike simpler cyanoacrylate analogs, Ethyl 2-cyano-3-methylcrotonate exhibits exceptional handling stability. The gem-dimethyl groups at the beta-position sterically hinder spontaneous anionic polymerization, allowing the compound to be stored as a stable liquid and used in controlled, room-temperature stoichiometric reactions (such as phospha-Michael additions)[1]. Conversely, ethyl 2-cyanoacrylate (superglue) polymerizes almost instantly upon exposure to ambient moisture, making it unsuitable for precise, discrete fine chemical synthesis.

| Evidence Dimension | Polymerization tendency and shelf stability |

| Target Compound Data | Stable liquid; undergoes controlled stoichiometric additions |

| Comparator Or Baseline | Ethyl 2-cyanoacrylate: Rapid, uncontrolled anionic polymerization |

| Quantified Difference | Complete suppression of spontaneous polymerization under ambient conditions |

| Conditions | Ambient handling and room-temperature trituration |

Ensures the material can be safely stored, precisely dosed, and utilized in fine chemical synthesis without premature degradation or equipment fouling.

Scalable Synthesis of Functionalized Piperidines and Pyridines

Because it bypasses the low-yielding in situ Knoevenagel condensation step, this compound is the optimal starting material for the large-scale synthesis of highly substituted piperidines and tetrahydropyridines. Its pre-formed, sterically hindered double bond ensures regioselective Michael additions with various nucleophiles, consistently delivering 70-90% yields of the target heterocycles[1].

Precursor for Kinase Inhibitor Development

In medicinal chemistry, particularly in the development of Cdc7 kinase inhibitors and other pyrrolopyridinone-based antitumor agents, high-purity building blocks are essential. Procuring the pre-formed crotonate prevents the introduction of piperidine catalysts and condensation byproducts into the reaction matrix, simplifying the purification of complex pharmaceutical intermediates [2].

Total Synthesis of Complex Coenzymes (e.g., PQQ)

For multi-step convergent syntheses, such as the production of the coenzyme Methoxatin (Pyrroloquinoline quinone), stable and isolable building blocks are required to maintain overall yield across numerous operations. The stability of the ethyl ester and the gem-dimethyl group allows for controlled, sequential modifications without premature degradation or polymerization [3].

References

- [1] Dyachenko, V., Nikishin, A. A., & Dyachenko, I. E. (2011). Synthesis and alkylation of new functionally substituted 4,4-dimethylpiperidin-2-ones. Russian Journal of Organic Chemistry, 47, 1177-1182.

- [2] Menichincheri, M., et al. (2009). First Cdc7 Kinase Inhibitors: Pyrrolopyridinones as Potent and Orally Active Antitumor Agents. 2. Lead Discovery. Journal of Medicinal Chemistry, 52(2), 293-307.

- [3] Hendrickson, J. B., & de Vries, J. G. (1985). Total Synthesis of the Novel Coenzyme Methoxatin. The Journal of Organic Chemistry, 50(10), 1688-1694.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant